molecular formula C9H7BrN2O2 B2695781 6-Bromo-1-methylquinoxaline-2,3-dione CAS No. 90484-35-8

6-Bromo-1-methylquinoxaline-2,3-dione

Cat. No. B2695781
CAS RN: 90484-35-8
M. Wt: 255.071
InChI Key: BROVAGOLEYHCJM-UHFFFAOYSA-N
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Description

6-Bromo-1-methylquinoxaline-2,3-dione is a chemical compound that has gained significant attention in scientific research due to its diverse range of applications. It is a compound with the molecular formula C9H7BrN2O2 and a molecular weight of 255.071 .


Molecular Structure Analysis

The molecular structure of 6-Bromo-1-methylquinoxaline-2,3-dione consists of a quinoxaline ring with a bromine atom and a methyl group attached at specific positions . The InChI code for this compound is InChI=1S/C9H7BrN2O2/c1-12-7-3-2-5(10)4-6(7)11-8(13)9(12)14/h2-4H,1H3,(H,11,13).


Physical And Chemical Properties Analysis

6-Bromo-1-methylquinoxaline-2,3-dione has a molecular weight of 255.071 . The compound’s InChI code is InChI=1S/C9H7BrN2O2/c1-12-7-3-2-5(10)4-6(7)11-8(13)9(12)14/h2-4H,1H3,(H,11,13).

Scientific Research Applications

Neurotransmitter Influence on Glial Proliferation and Differentiation

6-Bromo-1-methylquinoxaline-2,3-dione has been studied in the context of its role in the modulation of neurotransmitter glutamate's effects on glial cells. Yuan et al. (1998) investigated this in rat cerebellar tissue slices, finding that glutamate modulates oligodendrocyte development through selective activation of specific receptors and that cell depolarization and voltage-dependent K+ channel blockage could be triggering mechanisms for this process (Yuan, Eisen, McBain, & Gallo, 1998).

Synthesis of Bioactive Compounds

The compound has relevance in the synthesis of biologically active compounds. For instance, Choi and Chi (2004) described the preparation of 7-alkylamino-2-methylquinoline-5,8-diones from 6-bromo-2-methylquinoline-5,8-dione, revealing insights into nucleophilic substitution reactions and the efficient synthetic routes of key intermediates (Choi & Chi, 2004).

Pharmacological Studies

In pharmacological contexts, studies have explored derivatives of quinoxaline-2,3-diones, like 6-Bromo-1-methylquinoxaline-2,3-dione, for their receptor antagonistic properties. Cai et al. (1997) investigated a series of these compounds, finding some to be potent antagonists at specific receptor sites, which could be useful for studying synaptic transmission and neurological disorders (Cai et al., 1997).

Electrochemical Applications

Further, its derivatives have been investigated for their potential in electrochemical applications. Yousef (2000) explored the electrooxidation of a Schiff base derived from a quinoxaline-2,3-dione, noting its catalytic properties in the electrooxidation of hydroquinone and its stability in various solutions (Yousef, 2000).

Mechanism of Action

Biochemical Pathways

The biochemical pathways affected by 6-Bromo-1-methylquinoxaline-2,3-dione are currently unknown . The compound’s effects on downstream pathways will depend on its specific targets and mode of action, which are areas of ongoing research.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 6-Bromo-1-methylquinoxaline-2,3-dione . These factors could include the pH of the environment, the presence of other compounds, and the specific conditions within the cell.

properties

IUPAC Name

7-bromo-4-methyl-1H-quinoxaline-2,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O2/c1-12-7-3-2-5(10)4-6(7)11-8(13)9(12)14/h2-4H,1H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BROVAGOLEYHCJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)Br)NC(=O)C1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-1-methylquinoxaline-2,3-dione

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